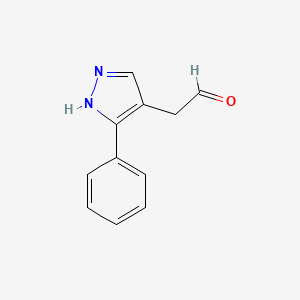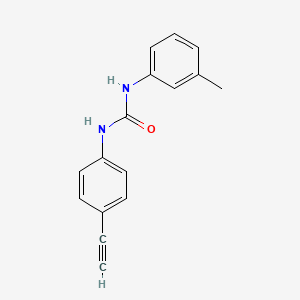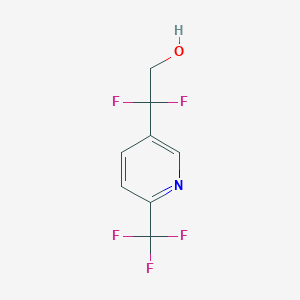![molecular formula C13H19NO B1475086 2-丁基-2,3,4,5-四氢苯并[f][1,4]噁唑 CAS No. 260250-05-3](/img/structure/B1475086.png)
2-丁基-2,3,4,5-四氢苯并[f][1,4]噁唑
描述
Synthesis Analysis
The synthesis of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through a highly diastereoselective Ugi–Joullié reaction . This reaction involves starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes to develop a concise route to cyclic imines .Molecular Structure Analysis
The molecular formula of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is C13H19NO. Its molecular weight is 205.3 g/mol.Chemical Reactions Analysis
The chemical reactions involving 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine are typically based on one-pot reactions with the expansion of benzo-fused carbo- and heterocycles .Physical and Chemical Properties Analysis
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用
合成和化学性质
许多研究应用集中在合成和探索与2-丁基-2,3,4,5-四氢苯并[f][1,4]噁唑啉相关的化合物的化学性质。研究的一个重要领域涉及合成苯并咪唑-连接的噁唑啉杂环混合物。这些化合物是从N-烷基化的苯并咪唑-2-甲醛合成的,由于其有趣的电子和结构性质,在非线性光学(NLO)应用中显示出潜力(Almansour et al., 2016)。此外,这些研究涉及使用先进的计算方法来预测这些化合物的电子结构和反应性,为这些化合物在材料科学中的潜在应用提供了见解。
工艺开发和规模化
另一个应用涉及对具有苯并噁唑啉核心的激酶抑制剂的工艺开发和规模化,展示了该化合物在制药合成中的相关性。这项研究概述了四氢苯并[f][1,4]噁唑啉核心的可扩展合成过程,这是几种激酶抑制剂的关键组成部分,包括mTOR抑制剂(Naganathan et al., 2015)。该研究展示了在大规模合成复杂有机分子中遇到的挑战和解决方案,强调了这些杂环在药物开发中的重要性。
安全和危害
The safety information for 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
作用机制
Target of Action
The primary target of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is the PEX14-PEX5 protein-protein interface . This interface is part of the peroxisomal import matrix (PEX) proteins, which are crucial for the functioning of cells . In particular, inhibitors of this interface have been shown to disrupt essential cell processes in trypanosomes, leading to cell death .
Mode of Action
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine interacts with its target, the PEX14-PEX5 protein-protein interface, by binding to PEX14 . This binding disrupts the protein import into the glycosomes, indicating that the PEX14-PEX5 protein-protein interface was successfully disrupted .
Biochemical Pathways
The disruption of the PEX14-PEX5 protein-protein interface affects the biochemical pathways related to the functioning of trypanosomes
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.96 , suggesting that it may have good permeability across biological membranes.
Result of Action
The result of the action of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is the disruption of essential cell processes in trypanosomes, leading to cell death . This is achieved through the disruption of the PEX14-PEX5 protein-protein interface, which affects protein import into the glycosomes .
生化分析
Biochemical Properties
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with peroxisomal import matrix proteins, specifically the PEX14-PEX5 protein-protein interface . This interaction disrupts essential cellular processes in trypanosomes, leading to cell death. The compound’s ability to bind to PEX14 in solution has been confirmed through NMR measurements . Additionally, immunofluorescent microscopy indicates that 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine disrupts protein import into glycosomes .
Cellular Effects
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has notable effects on various cell types and cellular processes. In trypanosomes, it disrupts essential cellular functions by inhibiting the PEX14-PEX5 interaction, leading to cell death . This compound influences cell signaling pathways and gene expression, particularly those involved in protein import and cellular metabolism. The disruption of protein import into glycosomes is a critical cellular effect of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine .
Molecular Mechanism
The molecular mechanism of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its binding interactions with biomolecules. It specifically targets the PEX14-PEX5 protein-protein interface, disrupting the import of proteins into glycosomes . This inhibition leads to the accumulation of unimported proteins in the cytosol, ultimately causing cell death in trypanosomes. The compound’s binding to PEX14 has been confirmed through NMR measurements, and its effects on protein import have been visualized using immunofluorescent microscopy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine remains stable under specific conditions, but its degradation can lead to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained disruption of protein import and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine vary with different dosages in animal models. At low doses, the compound effectively inhibits the PEX14-PEX5 interaction, leading to cell death in trypanosomes . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular toxicity . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is involved in specific metabolic pathways, particularly those related to protein import and cellular metabolism. The compound interacts with enzymes and cofactors involved in the PEX14-PEX5 protein-protein interface, disrupting the normal metabolic flux . This disruption leads to the accumulation of unimported proteins in the cytosol and subsequent cellular dysfunction .
Transport and Distribution
The transport and distribution of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine within cells and tissues are critical for its biochemical effects. The compound is transported into cells and interacts with specific transporters and binding proteins . Its localization and accumulation within cells influence its efficacy and potential off-target effects . Understanding the transport mechanisms of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is essential for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on protein import and cellular metabolism . Targeting signals and post-translational modifications may influence the localization of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, affecting its overall efficacy .
属性
IUPAC Name |
2-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-3-7-12-10-14-9-11-6-4-5-8-13(11)15-12/h4-6,8,12,14H,2-3,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVWANLGIYZTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475005.png)
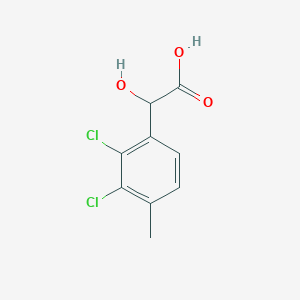
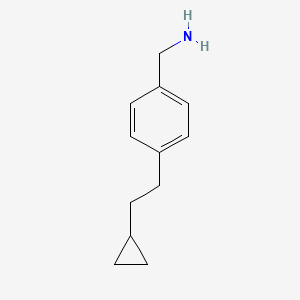
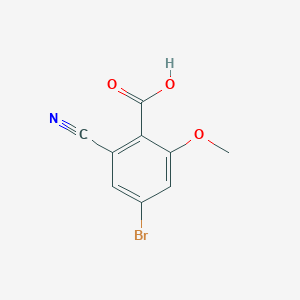


amino]propan-1-ol](/img/structure/B1475013.png)
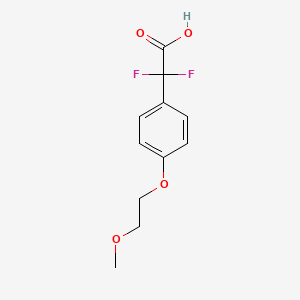
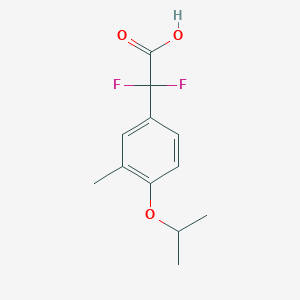
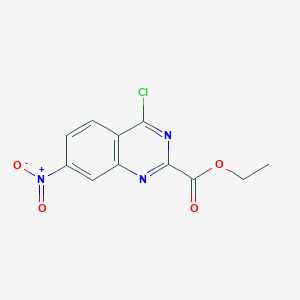
![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475020.png)
